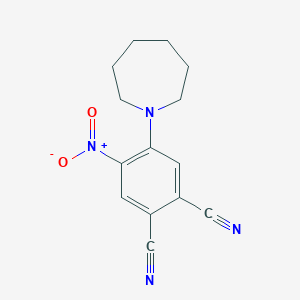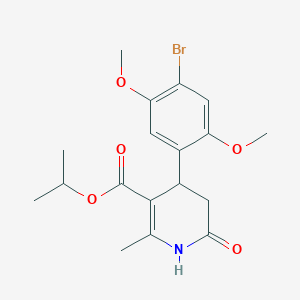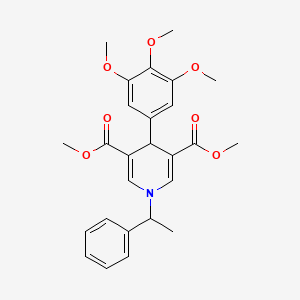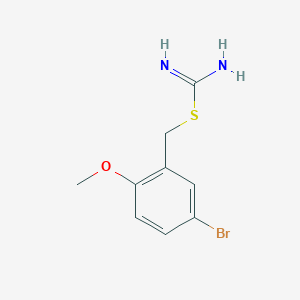
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate
概要
説明
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate is a complex organic compound that features a quinoline ring system Quinoline derivatives are known for their diverse biological and pharmacological activities
準備方法
The synthesis of 1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as reagents.
Formation of the Propan-2-one Moiety: This step involves the addition of a propan-2-one group through aldol condensation or similar reactions.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the compound with perchloric acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and green chemistry principles to make the process more sustainable .
化学反応の分析
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Addition Reactions: The propan-2-one moiety can undergo nucleophilic addition reactions with various nucleophiles.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate has several scientific research applications:
作用機序
The mechanism of action of 1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition . These interactions disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and basic aromatic properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different functional groups.
Quinolin-2(1H)-one: A derivative with a carbonyl group at the 2-position, known for its antimicrobial properties.
特性
IUPAC Name |
1-quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClHO4/c1-9(14)8-15-12-7-6-10-4-2-3-5-11(10)13-12;2-1(3,4)5/h2-7H,8H2,1H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMOHXMNNXXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=[NH+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3931346.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4-(4-morpholinyl)aniline](/img/structure/B3931359.png)
![2-[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B3931368.png)
![ethyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3931369.png)

![4,7,7-trimethyl-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3931380.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931388.png)



![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine](/img/structure/B3931418.png)

![1,7,7-trimethyl-4-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3931422.png)

